CDK5 Inhibitory Potency vs. Clinical CDK5 Inhibitors
1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea (Cdk5-IN-4) inhibits CDK5/p35 with an IC50 of 9.8 μM . In contrast, the clinical-stage CDK inhibitor dinaciclib (SCH727965) displays an IC50 of 0.001 μM (1 nM) against CDK5 . This ~10,000-fold difference in potency indicates that Cdk5-IN-4 is a moderate-affinity tool compound optimized for probing type-II inhibition rather than a high-potency clinical candidate. The compound's 9.8 μM IC50 places it within the range of other recently reported CDK5 type-II inhibitors (e.g., compound 49 with IC50 13.9 μM) [1].
| Evidence Dimension | CDK5/p35 inhibition (IC50) |
|---|---|
| Target Compound Data | 9.8 μM |
| Comparator Or Baseline | Dinaciclib: 0.001 μM (1 nM); Compound 49: 13.9 μM |
| Quantified Difference | ~10,000-fold less potent than dinaciclib; comparable to compound 49 (1.4-fold more potent) |
| Conditions | In vitro kinase inhibition assay using isolated purified CDK5/p35 [1] |
Why This Matters
This moderate potency is intentional for a type-II inhibitor tool compound; users selecting this compound should be aware it is not a high-affinity binder and should not be used as a direct substitute for potent type-I CDK5 inhibitors in target engagement studies.
- [1] Khan ZR. In silico discovery and in vitro validation of novel CDK5 and CDK9 inhibitors with glioblastoma therapeutic potential. Doctoral thesis, University of Central Lancashire. 2024. View Source
